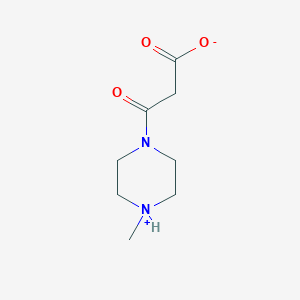
(3-Isocyano-1-phenylpropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isocyano-1-phenylpropyl)benzene can be achieved through several methods. One common approach involves the reaction of an appropriate amine with chloroform and a base, such as potassium hydroxide, in a process known as the Hofmann isocyanide synthesis. The reaction proceeds through the formation of an intermediate carbene, which then reacts with the amine to form the isocyanide.
Another method involves the use of the Ugi reaction, a multicomponent reaction that combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to form a peptidomimetic compound. This method is particularly useful for the synthesis of complex isocyanides with multiple functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Hofmann isocyanide synthesis due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product, with careful control of temperature, reaction time, and reagent concentrations.
化学反応の分析
Types of Reactions
(3-Isocyano-1-phenylpropyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form isocyanates, which are useful intermediates in the synthesis of polyurethanes and other polymers.
Reduction: Reduction of the isocyanide group can lead to the formation of primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyanide group under mild conditions.
Major Products
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
(3-Isocyano-1-phenylpropyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Isocyanides have been studied for their potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly as a pharmacophore in the design of new therapeutic agents.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity and ability to form stable bonds with various substrates.
作用機序
The mechanism of action of (3-Isocyano-1-phenylpropyl)benzene involves its ability to coordinate with metal ions and form stable complexes. This property is exploited in catalysis and coordination chemistry. The isocyanide group can also interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Phenyl isocyanide: Similar in structure but lacks the propyl group.
Benzyl isocyanide: Contains a benzyl group instead of the phenylpropyl group.
Isocyanobenzene: A simpler structure with only the isocyanide group attached to a benzene ring.
Uniqueness
(3-Isocyano-1-phenylpropyl)benzene is unique due to the presence of both the isocyanide group and the phenylpropyl moiety, which imparts distinct chemical and physical properties
特性
IUPAC Name |
(3-isocyano-1-phenylpropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTNVOBIUOVURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine;oxalic acid](/img/structure/B7779159.png)
![N-[(2-methylphenyl)methyl]-1-phenylethanamine;oxalic acid](/img/structure/B7779161.png)
![3-Amino-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B7779168.png)









